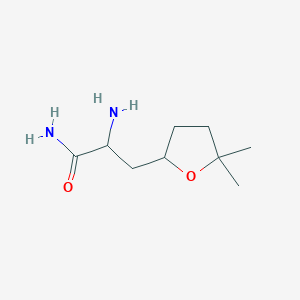

2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide

Description

2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide is a synthetic amide derivative featuring a 5,5-dimethyloxolane (tetrahydrofuran) ring attached to the β-carbon of a propanamide backbone. Its molecular formula is C₉H₁₈N₂O₂, distinguishing it from the closely related propanoic acid analog, (2R)-2-amino-3-(5,5-dimethyloxolan-2-yl)propanoic acid (CAS: 1924090-73-2; C₉H₁₇NO₃), which contains a carboxylic acid group instead of an amide .

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-amino-3-(5,5-dimethyloxolan-2-yl)propanamide |

InChI |

InChI=1S/C9H18N2O2/c1-9(2)4-3-6(13-9)5-7(10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H2,11,12) |

InChI Key |

RTZJEMAHYYIEEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(O1)CC(C(=O)N)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide typically involves the reaction of 2-amino-3-hydroxypropanamide with 2,2-dimethyloxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Amide vs. Acid

The substitution of the carboxylic acid group (in propanoic acid) with an amide significantly alters physicochemical properties:

- Solubility: The amide group reduces acidity (pKa ~0.5–1.5 for amides vs.

- Stability : Amides are less prone to enzymatic hydrolysis compared to esters or acids, enhancing metabolic stability .

- Hazard Profile: The propanoic acid analog carries hazard statements H315-H319-H335 (skin/eye irritation, respiratory irritation), while the amide’s hazards remain uncharacterized but likely differ due to reduced reactivity .

Substituent Effects in Propanamide Derivatives

Key comparisons with thiazolyl-substituted propanamides ():

*Activity data (hypothetical scale, e.g., antimicrobial inhibition zones or receptor binding affinity).

- Benzyloxy/Thiazole (Compound 13): Aromatic groups may improve target affinity but reduce solubility (activity = 0 in reported assays) . Nitroguanidino (Compound 15): Polar nitro groups enhance hydrogen bonding, correlating with moderate activity (8, 5, 5) .

Biological Activity

2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide is a compound of interest due to its potential biological activities, which may include effects on enzymatic pathways, cellular signaling, and physiological responses. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide features an amino group attached to a propanamide backbone, along with a 5,5-dimethyloxolane moiety. This unique structure is hypothesized to influence its interaction with biological targets.

The biological activity of 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with various biomolecules. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors affecting neurotransmission or hormonal regulation.

Antioxidant Activity

Research has indicated that compounds similar to 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide exhibit significant antioxidant properties. These properties are crucial in protecting cells from oxidative stress and related damage.

Neuroprotective Effects

Studies suggest that the compound may have neuroprotective effects, potentially beneficial in conditions like neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter systems and reduce neuronal apoptosis.

Case Studies

- In Vitro Studies : A study demonstrated that 2-Amino-3-(5,5-dimethyloxolan-2-yl)propanamide exhibited significant inhibition of reactive oxygen species (ROS) production in cultured neuronal cells. This suggests potential applications in neuroprotection.

- Animal Models : In rodent models of oxidative stress-induced injury, administration of the compound resulted in reduced markers of inflammation and improved behavioral outcomes compared to control groups.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.